

Unveiling the Pharmacokinetic Profile of S-1360: A Technical Overview

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Compound of Interest

Compound Name: S 1360

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This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic properties of S-1360, an investigational HIV integrase inhibitor. While the development of S-1360 was discontinued in 2003, the available data from its early clinical evaluation offers valuable insights for researchers in the field of antiretroviral drug development. This document summarizes key pharmacokinetic parameters, details representative experimental methodologies, and visualizes the compound's mechanism of action and study workflow.

Pharmacokinetic Profile of S-1360

S-1360, developed through a collaboration between Shionogi and GlaxoSmithKline, demonstrated several key pharmacokinetic characteristics during its early-phase clinical trials. The compound was designed as an oral agent to block the strand transfer step of HIV integration, a critical process for viral replication.^{[1][2]}

Absorption and Distribution

Following oral administration in healthy volunteers, S-1360 was readily absorbed, with the time to reach maximum plasma concentration (T_{max}) observed between 2.25 and 3 hours.^[3] Studies in animal models, specifically rats and dogs, showed high oral bioavailability of 93.7% and 75.1%, respectively.^[4] However, a notable finding from early human studies was that systemic exposure in healthy volunteers was lower than what was anticipated based on these

preclinical animal models.[4] S-1360 exhibited a high degree of binding to plasma proteins, with in vivo binding reported to be in the range of 98.23% to 99.98%.

Metabolism and Excretion

Human mass balance studies utilizing radiolabeled [14C]-S-1360 provided crucial information regarding its metabolic fate. The primary metabolic pathways for S-1360 in humans were identified as reduction and glucuronidation. The two major metabolites found in human plasma were a reduced form of the compound (HP1) and an N-glucuronide conjugate of S-1360. These two metabolites were significant, each accounting for approximately 30% of the total area under the curve (AUC) of all radioactive components in plasma. Clinical observations indicated that repeated dosing of S-1360 did not result in significant accumulation of the drug in the body.

Dose Proportionality

In a study involving escalating multiple doses in healthy volunteers under fed conditions, S-1360 demonstrated dose-proportional pharmacokinetics. An approximately proportionate increase in both the total drug exposure (AUC) and the peak plasma concentration (C_{max}) was observed when the dose was increased from 1000 mg to 2000 mg. The drug was reported to be generally well-tolerated in single doses up to 2000 mg and in twice-daily dosing regimens up to 2000 mg for a duration of 11 days.

Quantitative Pharmacokinetic Data

Due to the early termination of S-1360's development, a comprehensive public database of its quantitative pharmacokinetic parameters is limited. The following table summarizes the available data based on early clinical trial reports.

Parameter	Value/Description	Species	Study Conditions
Tmax (Time to Peak Concentration)	2.25 - 3 hours	Human	Multiple oral doses
Bioavailability	93.7%	Rat	Oral administration
75.1%	Dog	Oral administration	
Lower than expected in humans	Human	Comparison to animal models	
Plasma Protein Binding	98.23% - 99.98%	Human	In vivo
Dose Proportionality	Observed for AUC and Cmax	Human	Between 1000 mg and 2000 mg doses
Accumulation	Not significant with repeat dosing	Human	Multiple oral doses
Major Metabolites	Reduced metabolite (HP1) and S-1360 N-glucuronide	Human	Constituting ~30% of total AUC each

Experimental Protocols

Detailed experimental protocols from the S-1360 clinical trials are not publicly available. However, based on standard practices for Phase I pharmacokinetic studies conducted in the early 2000s, a representative methodology can be described.

Representative Phase I, Single and Multiple Ascending Dose Study in Healthy Volunteers

Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of S-1360 in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

Participants: Healthy male and female volunteers, aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.

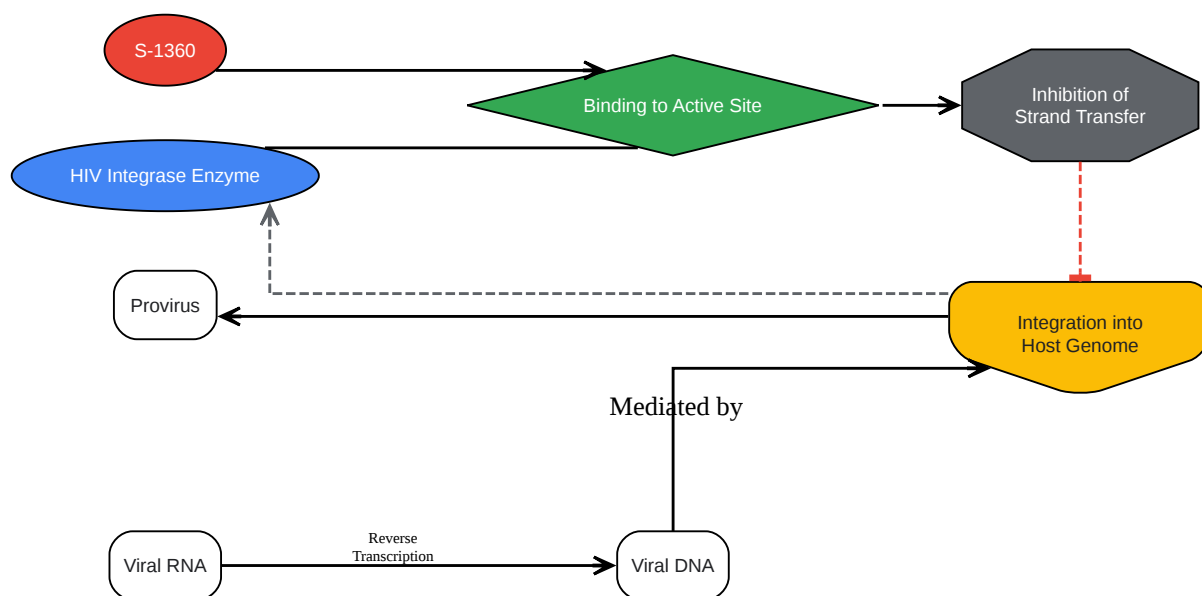
Methodology:

- Single Ascending Dose (SAD) Phase:
 - Cohorts of subjects receive a single oral dose of S-1360 or placebo.
 - Dose levels could range from 100 mg up to 2000 mg.
 - Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
 - Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
 - Urine may also be collected to assess renal excretion.
- Multiple Ascending Dose (MAD) Phase:
 - Following safety review of SAD data, new cohorts of subjects receive multiple oral doses of S-1360 or placebo (e.g., twice daily for 7 to 14 days).
 - Dose levels could range from 500 mg to 2000 mg.
 - Serial blood samples are collected on Day 1 and at steady-state (e.g., Day 7 or Day 14) to determine pharmacokinetic parameters.
 - Trough plasma concentrations may be monitored on other days to assess accumulation.
- Bioanalytical Method:
 - Plasma concentrations of S-1360 and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
 - The method would be validated for linearity, accuracy, precision, selectivity, and stability.

- Pharmacokinetic Analysis:
 - Non-compartmental analysis is used to determine pharmacokinetic parameters including C_{max}, T_{max}, AUC from time zero to the last measurable concentration (AUC_{0-t}), AUC extrapolated to infinity (AUC_{0-inf}), terminal half-life (t_{1/2}), apparent total body clearance (CL/F), and apparent volume of distribution (V_z/F).
- Safety and Tolerability Assessment:
 - Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters throughout the study.

Visualizations

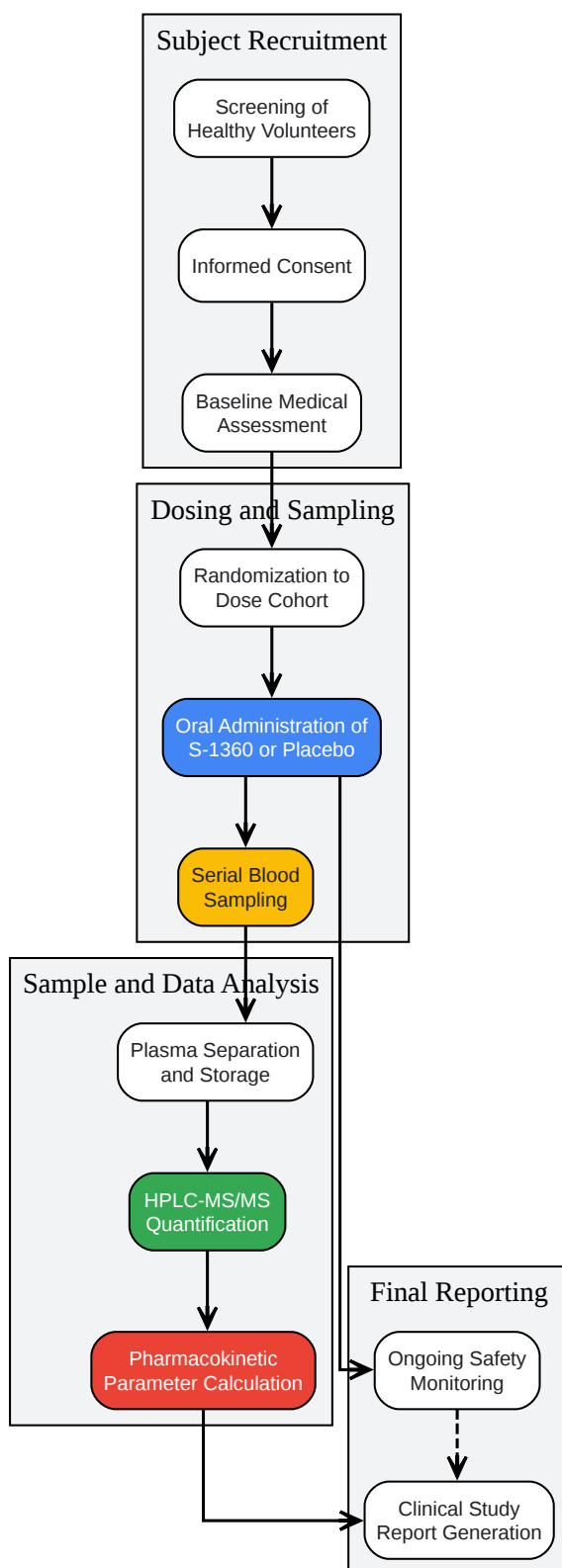
Signaling Pathway: Mechanism of HIV Integrase Inhibition



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Caption: Mechanism of action of S-1360 as an HIV integrase inhibitor.

Experimental Workflow: Phase I Pharmacokinetic Study



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Caption: General workflow of a Phase I clinical pharmacokinetic study.

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References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. A phase I study comparing the pharmacokinetics of the biosimilar (RD12014) with liraglutide (Victoza) in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accuracy of allometrically predicted pharmacokinetic parameters in humans: role of species selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Study Evaluating the Pharmacokinetics, Dose Proportionality, Bioavailability, and Tolerability of Subcutaneous Levothyroxine Sodium (XP-8121) - PubMed [pubmed.ncbi.nlm.nih.gov]
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